molecular formula C16H20N4O5 B7438125 [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone

[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone

Cat. No. B7438125
M. Wt: 348.35 g/mol
InChI Key: HPCBLQPFPWWJNU-UHFFFAOYSA-N
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Description

[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the azepane family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in the inflammatory response, cancer cell proliferation, and microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone have been extensively studied. The compound has been shown to reduce inflammation, inhibit cancer cell proliferation, and exhibit antimicrobial activity. It has also been found to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

The advantages of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone for lab experiments include its ease of synthesis, low toxicity, and high biocompatibility. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone. One direction is to further investigate its anti-inflammatory, anti-cancer, and antimicrobial properties to develop new therapeutic agents. Another direction is to explore its potential use in drug delivery systems, including liposomes and nanoparticles. Additionally, research can be done to improve the solubility of the compound in water, making it more accessible for various experiments.
Conclusion:
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and high biocompatibility make it an attractive candidate for drug delivery systems. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis method of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone involves the condensation of 4-hydroxy-4-(methoxymethyl)azepan-1-amine and 5-nitro-1H-indazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under mild reaction conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone has potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been used in the development of novel drug delivery systems, including liposomes and nanoparticles.

properties

IUPAC Name

[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-25-10-16(22)5-2-7-19(8-6-16)15(21)14-12-9-11(20(23)24)3-4-13(12)17-18-14/h3-4,9,22H,2,5-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCBLQPFPWWJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCN(CC1)C(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone

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